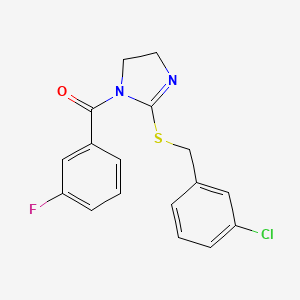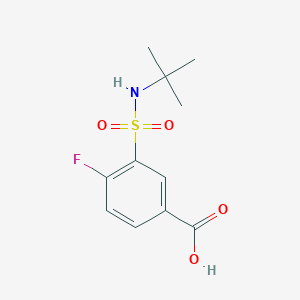
3-(叔丁基磺酰氨基)-4-氟苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride
The paper discusses the synthesis and properties of a new fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which exhibits high thermal stability and resistance to hydrolysis. This compound is highlighted for its potential in various fluorination reactions, including the conversion of carboxylic groups to CF(3) groups, which is relevant to the synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The study provides insights into the fluorination mechanism and the influence of substituents on the reactivity and stability of the compound .
Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid
This paper presents a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry. The process involves intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion. The study also explores the reactivity of the oxyarylcarboxy dianion, including its decarboxylation and reaction with trimethylsilyl chloride. Although the specific compound 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is not directly mentioned, the methodology could be relevant for its synthesis, considering the structural similarities .
Synthesis Analysis
The synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid could potentially be achieved by applying the fluorination capabilities of Fluolead, as described in the first paper. The fluorination of carboxylic groups to CF(3) groups suggests that similar methodologies could be adapted to introduce a fluorine atom into the benzoic acid framework. Additionally, the bismuth-based cyclic synthesis approach from the second paper could offer a route for constructing the tert-butyl moiety on the benzoic acid scaffold .
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid, the described compounds share structural features that could inform the analysis of the target molecule. The presence of tert-butyl groups and the introduction of fluorine atoms are common themes, and the stability conferred by these substituents could be extrapolated to the compound of interest .
Chemical Reactions Analysis
The fluorination reactions detailed in the first paper are particularly relevant for understanding the chemical reactivity of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The high stereoselectivity and yield of the fluorination reactions suggest that the compound could exhibit similar reactivity patterns, especially in the presence of Fluolead .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be inferred from the properties of related compounds discussed in the papers. The high thermal stability and resistance to hydrolysis of Fluolead imply that the target compound may also exhibit stability, which is advantageous for its potential applications in drug discovery and other industrial uses . The bismuth-based synthesis approach also suggests that the compound could be synthesized under mild conditions, which is beneficial for practical laboratory synthesis .
科学研究应用
不对称合成通过亚磺酰胺
- 应用: 研究人员使用叔丁基亚磺酰胺不对称合成N-杂环化合物。 此过程涉及亚磺酰胺的形成,然后参与环化反应,生成手性杂环化合物 .
核磁共振研究和同位素标记
- 应用: 科学家使用[3,3–2H] 13C-甲基α-酮丁酸和13C-甲基蛋氨酸特异性标记蛋白质中的Met(蛋氨酸)和Ile(异亮氨酸)δ1甲基。 这种标记技术有助于蛋白质和肽的结构研究 .
安全和危害
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The mode of action of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, and they involve the use of organoboron reagents .
Pharmacokinetics
It is known that the adme (absorption, distribution, metabolism, and excretion) properties of a compound can significantly impact its bioavailability .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of molecules.
Action Environment
The action, efficacy, and stability of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
3-(tert-butylsulfamoyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQFJGPVKZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)
![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

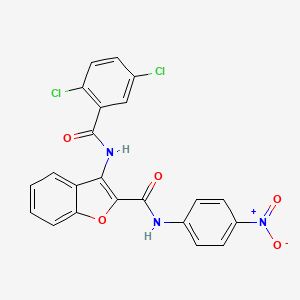
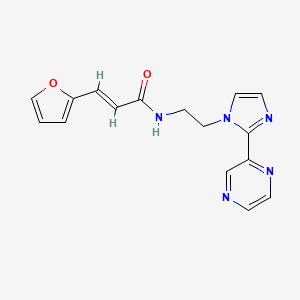
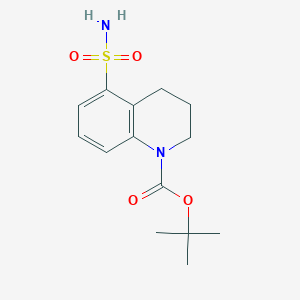
![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)
![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)
